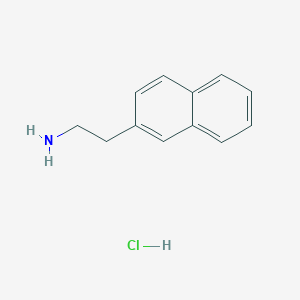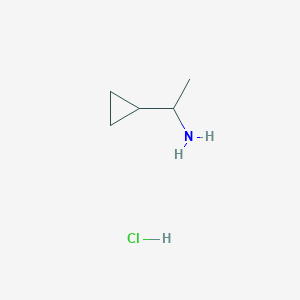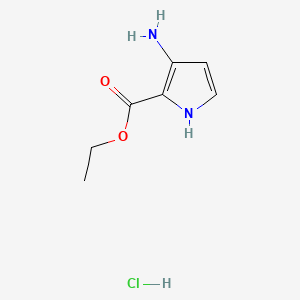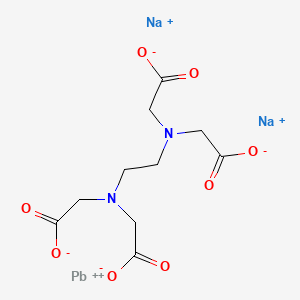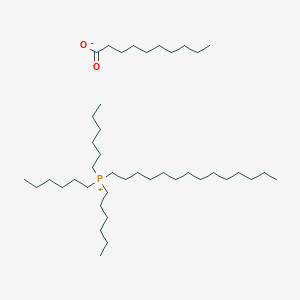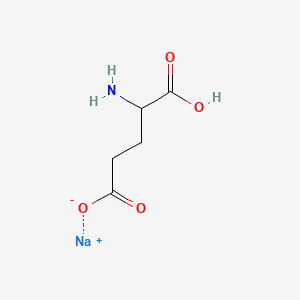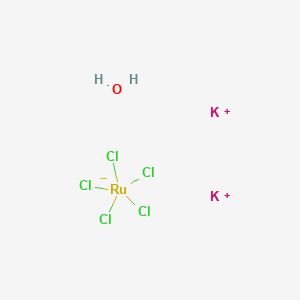
二水合五氯合钌酸钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium aquapentachlororuthenate (K2[RuCl5(H2O)]) is a complex anionic inorganic compound composed of ruthenium, chlorine, and water. It is a coordination compound, meaning that it is formed by the interaction of two or more molecules. It is widely used in scientific research applications due to its unique properties.
科学研究应用
K2RuCl5(H2O) K_2RuCl_5(H_2O) K2RuCl5(H2O)
, and it has a molecular weight of 374.55 .电沉积催化剂薄膜
二水合五氯合钌酸钾的主要应用之一是双功能催化剂薄膜的电沉积。这些薄膜通常沉积在纳米多孔TiO2基底上以制备PtRu催化剂。 这种应用对于先进电化学器件(包括燃料电池和电池)的开发至关重要 .
作用机制
Target of Action
It’s known that many ruthenium compounds interact with various biological molecules, including proteins and dna .
Biochemical Pathways
Ruthenium compounds are often involved in redox reactions and can influence various biochemical processes .
Result of Action
Its use in the electrodeposition of catalyst films suggests it may play a role in facilitating chemical reactions .
生化分析
Biochemical Properties
Dipotassium aquapentachlororuthenate plays a significant role in biochemical reactions, particularly in catalysis. It interacts with enzymes and proteins, facilitating various biochemical processes. For instance, it has been used in the electrodeposition of bifunctional catalyst films, such as PtRu on nanoporous TiO₂ substrates . The compound’s interaction with enzymes and proteins can alter their activity, leading to changes in biochemical pathways.
Cellular Effects
Dipotassium aquapentachlororuthenate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, dipotassium aquapentachlororuthenate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific sites on enzymes or other proteins can modulate their activity, resulting in altered biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dipotassium aquapentachlororuthenate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is soluble in water and has a relatively stable structure, which allows it to maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of dipotassium aquapentachlororuthenate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity. At higher doses, it can lead to toxic or adverse effects, impacting overall cellular function and health .
Metabolic Pathways
Dipotassium aquapentachlororuthenate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, dipotassium aquapentachlororuthenate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
Dipotassium aquapentachlororuthenate’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
dipotassium;pentachlororuthenium(2-);hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.2K.H2O.Ru/h5*1H;;;1H2;/q;;;;;2*+1;;+3/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVGBBZEPHUDFZ-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5H2K2ORu |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14404-33-2 |
Source


|
| Record name | Dipotassium aquapentachlororuthenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014404332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipotassium aquapentachlororuthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

